Cas no 2097992-42-0 ((3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone)

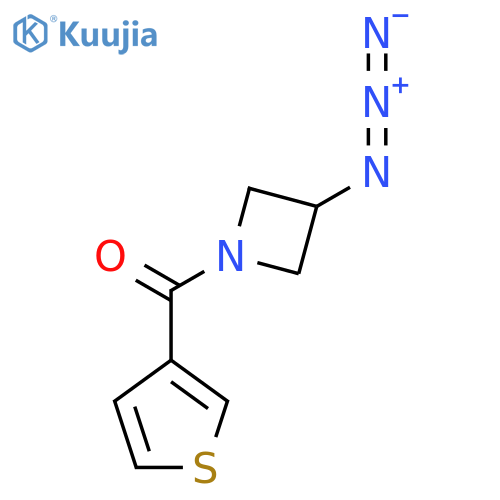

2097992-42-0 structure

商品名:(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone

CAS番号:2097992-42-0

MF:C8H8N4OS

メガワット:208.240319252014

CID:4775538

(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone 化学的及び物理的性質

名前と識別子

-

- (3-azidoazetidin-1-yl)(thiophen-3-yl)methanone

- (3-azidoazetidin-1-yl)-thiophen-3-ylmethanone

- (3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone

-

- インチ: 1S/C8H8N4OS/c9-11-10-7-3-12(4-7)8(13)6-1-2-14-5-6/h1-2,5,7H,3-4H2

- InChIKey: BOPCJFOUOXZRLO-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)C(N1CC(C1)N=[N+]=[N-])=O

計算された属性

- せいみつぶんしりょう: 208.04188206 g/mol

- どういたいしつりょう: 208.04188206 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 62.9

- ぶんしりょう: 208.24

(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-4145-10g |

(3-azidoazetidin-1-yl)(thiophen-3-yl)methanone |

2097992-42-0 | 95%+ | 10g |

$1974.0 | 2023-09-07 | |

| Life Chemicals | F1907-4145-2.5g |

(3-azidoazetidin-1-yl)(thiophen-3-yl)methanone |

2097992-42-0 | 95%+ | 2.5g |

$940.0 | 2023-09-07 | |

| TRC | A227356-500mg |

(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone |

2097992-42-0 | 500mg |

$ 435.00 | 2022-04-02 | ||

| Life Chemicals | F1907-4145-0.25g |

(3-azidoazetidin-1-yl)(thiophen-3-yl)methanone |

2097992-42-0 | 95%+ | 0.25g |

$423.0 | 2023-09-07 | |

| Life Chemicals | F1907-4145-0.5g |

(3-azidoazetidin-1-yl)(thiophen-3-yl)methanone |

2097992-42-0 | 95%+ | 0.5g |

$446.0 | 2023-09-07 | |

| Life Chemicals | F1907-4145-5g |

(3-azidoazetidin-1-yl)(thiophen-3-yl)methanone |

2097992-42-0 | 95%+ | 5g |

$1410.0 | 2023-09-07 | |

| TRC | A227356-100mg |

(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone |

2097992-42-0 | 100mg |

$ 115.00 | 2022-04-02 | ||

| TRC | A227356-1g |

(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone |

2097992-42-0 | 1g |

$ 680.00 | 2022-04-02 | ||

| Life Chemicals | F1907-4145-1g |

(3-azidoazetidin-1-yl)(thiophen-3-yl)methanone |

2097992-42-0 | 95%+ | 1g |

$470.0 | 2023-09-07 |

(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

2097992-42-0 ((3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone) 関連製品

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬